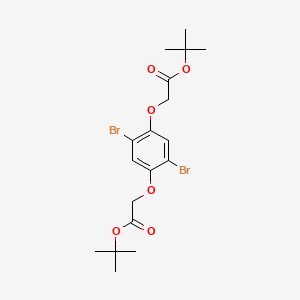
Di-tert-butyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate is a chemical compound with the molecular formula C18H24Br2O6 and a molecular weight of 496.19 g/mol . This compound is characterized by the presence of two tert-butyl groups and two bromine atoms attached to a phenylene ring, which is further connected to two acetate groups through oxygen linkages.
Méthodes De Préparation
The synthesis of di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate typically involves multiple steps, including bromination and esterification reactions. One common synthetic route starts with the bromination of 1,4-dihydroxybenzene to form 2,5-dibromo-1,4-dihydroxybenzene. This intermediate is then reacted with tert-butyl bromoacetate in the presence of a base to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenylene ring can undergo oxidation or reduction under specific conditions.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and ester groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate can be compared with other similar compounds, such as:
Di-tert-butyl 2,2’-((2,5-dichloro-1,4-phenylene)bis(oxy))diacetate: Similar structure but with chlorine atoms instead of bromine.
Di-tert-butyl 2,2’-((2,5-difluoro-1,4-phenylene)bis(oxy))diacetate: Similar structure but with fluorine atoms instead of bromine.
Di-tert-butyl 2,2’-((2,5-diiodo-1,4-phenylene)bis(oxy))diacetate: Similar structure but with iodine atoms instead of bromine.
The uniqueness of di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate lies in its specific reactivity and applications, which are influenced by the presence of bromine atoms.
Propriétés
Formule moléculaire |
C18H24Br2O6 |
|---|---|
Poids moléculaire |
496.2 g/mol |
Nom IUPAC |
tert-butyl 2-[2,5-dibromo-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenoxy]acetate |
InChI |
InChI=1S/C18H24Br2O6/c1-17(2,3)25-15(21)9-23-13-7-12(20)14(8-11(13)19)24-10-16(22)26-18(4,5)6/h7-8H,9-10H2,1-6H3 |
Clé InChI |
UFHWKGQQIWZVHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COC1=CC(=C(C=C1Br)OCC(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




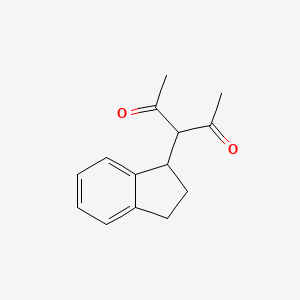
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)
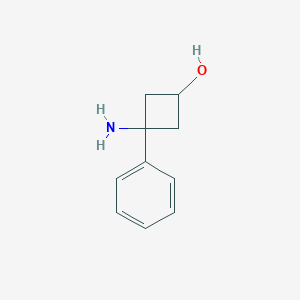
![5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)
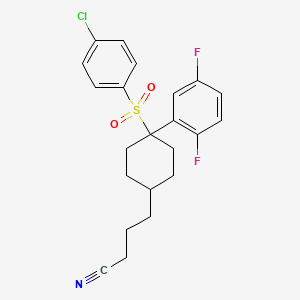
![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)

![2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid](/img/structure/B12520157.png)
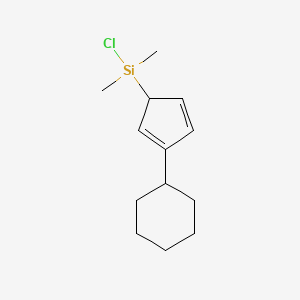
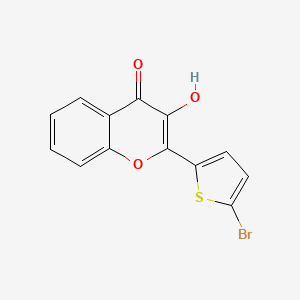
![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)
![4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole](/img/structure/B12520181.png)
